molecular formula C10H12FNO5S B2824726 1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene CAS No. 2411311-27-6

1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene

Cat. No. B2824726
CAS RN: 2411311-27-6
M. Wt: 277.27
InChI Key: XLWKNULKBJWKBG-UHFFFAOYSA-N
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Description

The compound “1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene” is a benzene derivative with fluorosulfonyloxy and hydroxyethyl(methyl)carbamoyl substituents. Benzene derivatives are a significant class of compounds in organic chemistry, with wide applications in fields like medicine, materials science, and more .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the benzene ring. The boron atom in the boronic acid group is typically sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Benzene derivatives can undergo a variety of reactions. For example, they can participate in electrophilic aromatic substitution reactions . The specific reactions that “this compound” might undergo would depend on the specific reagents and conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorosulfonyloxy and hydroxyethyl(methyl)carbamoyl groups. For example, the presence of these groups might affect the compound’s solubility, melting point, and reactivity .

Scientific Research Applications

Polymer Science

A study by Kim et al. (2020) focused on synthesizing fluorinated sulfonated poly (arylene ether)s bearing semi-crystalline structures for use as highly conducting and stable proton exchange membranes. The research emphasized the potential of such fluorinated polymers in improving the performance of fuel cells compared to commercial options like Nafion 212®, highlighting their excellent chemical, mechanical, thermal, and electrochemical stability (Kim, Park, & Lee, 2020).

Organic Synthesis

Fritz-Langhals (1994) developed a simple synthesis method for optically active 1-fluoroalkyl benzenes. This study demonstrates the conversion of 1-hydroxyalkyl benzenes into their corresponding methanesulfonates and then to optically active 1-fluoroalkyl benzenes using a fluorinating agent. This process underscores the utility of fluorinated compounds in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Fritz-Langhals, 1994).

Environmental Remediation

Park et al. (2016) explored the heat-activated persulfate oxidation of PFOA, 6:2 fluorotelomer sulfonate, and PFOS under conditions suitable for in-situ groundwater remediation. Their research reveals the feasibility of using heat-activated persulfate for the remediation of groundwater contaminated with perfluoroalkyl substances, although PFOS showed resistance to degradation. This study provides a foundation for developing effective remediation strategies for persistent environmental pollutants (Park, Lee, Medina, Zull, & Waisner, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as materials science or medicine. Additionally, further studies could be conducted to better understand its properties and reactivity .

properties

IUPAC Name

1-fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO5S/c1-12(5-6-13)10(14)8-3-2-4-9(7-8)17-18(11,15)16/h2-4,7,13H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWKNULKBJWKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC(=CC=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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